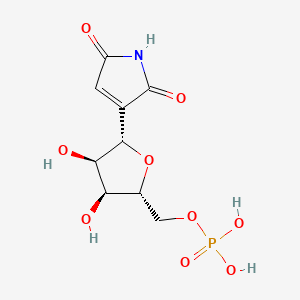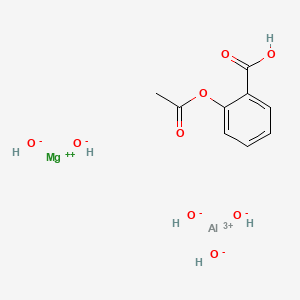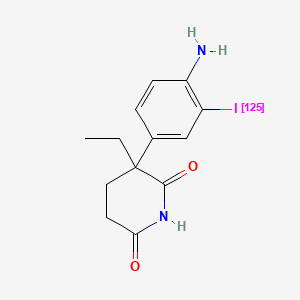
3-dehydro-2-deoxy-D-gluconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-dehydro-2-deoxy-D-gluconic acid is the 3-dehydro-2-deoxy derivative of D-gluconic acid. It is a ketoaldonic acid and a hexonic acid. It derives from a D-gluconic acid. It is a conjugate acid of a 3-dehydro-2-deoxy-D-gluconate.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis
3-Dehydro-2-deoxy-D-gluconic acid (KDG) is synthesized biocatalytically from D-gluconate using gluconate dehydratase. This method offers a resource-efficient, one-step preparation with a high yield and purity, relevant for the production of bacterial (lipo)polysaccharides and cell wall components (Matsubara et al., 2014).
Enzymatic Synthesis and Complexation
The enzymatic synthesis of 2-amino-2-deoxy-D-gluconic acid, a functional carbohydrate, and its complex formation with Cu(II) in alkaline medium have been studied. This has implications for the food and pharmaceutical industries (Wenxiu Gu & Xia, 2006).
Metabolic Studies in Bacteria
3-Deoxy-3-fluoro-D-gluconic acid, a related compound, is studied for its role in the metabolism of glucose by Pseudomonas fluorescens. These studies help understand the metabolic pathways and enzyme kinetics in bacteria (Taylor et al., 1975).
Microbial Production and Industrial Applications
Studies on the microbial production of gluconic acid, a precursor to this compound, highlight its applications in the food and pharmaceutical industry. Gluconic acid derivatives like sodium gluconate have wide applications due to their properties (Ramachandran et al., 2006).
Novel Degradable Polymers
Research into combining D-gluconic acid with lactic and glycolic acids for the synthesis of novel degradable polymers for biomedical and pharmaceutical applications such as controlled drug delivery shows the versatility of this compound's derivatives (Marcincinova-Benabdillah et al., 2001).
Sustainable and Recyclable Promoting Medium
Gluconic acid aqueous solution, related to this compound, has been used as an effective promoting medium for organic reactions. This showcases its potential in sustainable and green chemistry applications (Zhou et al., 2011).
Eigenschaften
Molekularformel |
C6H10O6 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
(4R,5R)-4,5,6-trihydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h4,6-7,9,12H,1-2H2,(H,10,11)/t4-,6+/m1/s1 |
InChI-Schlüssel |
CNLFCQPCBQQMHK-XINAWCOVSA-N |
Isomerische SMILES |
C([C@H]([C@H](C(=O)CC(=O)O)O)O)O |
SMILES |
C(C(C(C(=O)CC(=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(=O)CC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



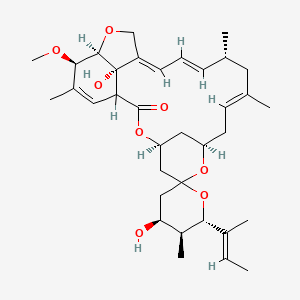
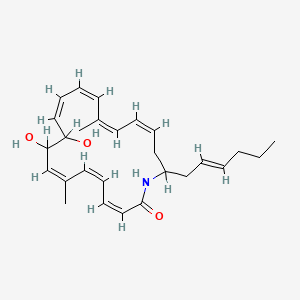



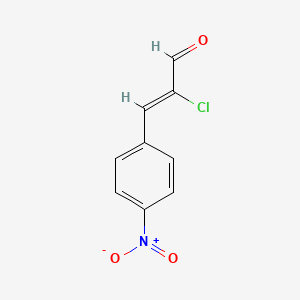
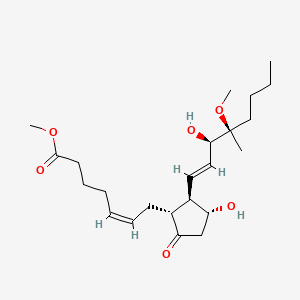

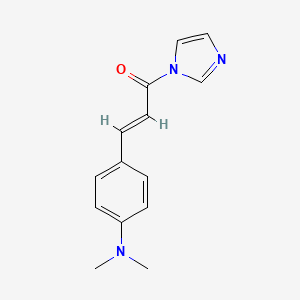
![[(10Z)-16-Hydroxy-4,8,8,11,15-pentamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1233147.png)
